

Improving the reproducibility of Pevisone antifungal susceptibility testing

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Compound of Interest		
Compound Name:	Pevisone	
Cat. No.:	B1217728	Get Quote

Technical Support Center: Pevisone Antifungal Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of **Pevisone** antifungal susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is **Pevisone** and what are its active components?

Pevisone is a topical cream that combines two active ingredients: econazole nitrate and triamcinolone acetonide.[1] Econazole nitrate is an antifungal agent belonging to the imidazole class, while triamcinolone acetonide is a potent corticosteroid.[1][2][3] This combination is designed to treat fungal skin infections where inflammation is a prominent feature.

Q2: How does the econazole component of **Pevisone** work against fungi?

Econazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-alphademethylase, which is a crucial cytochrome P-450 enzyme in the fungal cell.[4][5][6] This enzyme is necessary for the conversion of lanosterol to ergosterol.[5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts the membrane's integrity and function, leading to increased permeability and ultimately, fungal cell death.[4]

Q3: What is the role of triamcinolone acetonide in **Pevisone**?







Triamcinolone acetonide is a glucocorticoid with anti-inflammatory and immunosuppressive properties.[7][8][9] In **Pevisone**, it helps to reduce the symptoms of inflammation associated with fungal skin infections, such as redness, itching, and swelling.[10][11]

Q4: What are the standard methods for antifungal susceptibility testing (AST)?

Standardized methods for antifungal susceptibility testing have been developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory reproducibility.[12][13][14][15][16] The primary methods include:

- Broth microdilution: This is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12][13][17][18]
- Disk diffusion: This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[17][18]
- Agar dilution: In this method, the antifungal agent is incorporated into the agar medium at different concentrations, and the fungus is then inoculated on the plates.[18]

Q5: What is the Minimum Inhibitory Concentration (MIC) and how is it interpreted?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][17][18] The MIC value is used to classify a fungal isolate as susceptible (S), susceptible-dose dependent (SDD) or intermediate (I), or resistant (R) to a particular antifungal agent based on established clinical breakpoints.[19][20]

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent MIC values for the same isolate	- Inoculum size variability- Improper incubation conditions (temperature, duration)- Subjective endpoint reading- Media composition variation	- Standardize inoculum preparation to a 0.5 McFarland standard Ensure incubators are calibrated and maintain a consistent temperature (typically 35°C) Adhere to standardized incubation times (e.g., 24-48 hours for Candida spp.) Use a spectrophotometer for objective endpoint reading where possible Use standardized media such as RPMI-1640 with L-glutamine and buffered with MOPS.
No fungal growth in control wells/plates	- Inoculum viability issue- Inactive fungal culture- Contamination of media or reagents	- Use fresh, actively growing fungal cultures for inoculum preparation Perform a viability check of the inoculum by plating a small aliquot on non-selective agar Use sterile techniques throughout the procedure and ensure media and reagents are not expired.
Trailing growth (reduced but persistent growth at high drug concentrations)	- This is a known phenomenon with azole antifungals Reading endpoints after prolonged incubation.	- Read MICs at the recommended time point (e.g., 24 hours for Candida spp.) For azoles, the MIC is often defined as the lowest drug concentration that causes a significant (e.g., ≥50%) decrease in growth compared to the drug-free control.[12]



Contamination with bacteria or other fungi

- Non-sterile technique during inoculation or plate preparation.- Contaminated reagents or media.
- Strictly adhere to aseptic techniques.- Regularly check the sterility of media and reagents.

Experimental Protocols Broth Microdilution Antifungal Susceptibility Testing for Econazole

This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.

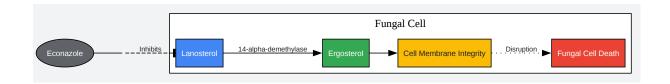
- 1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland standard card. This corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the standardized suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
- 2. Microdilution Plate Preparation: a. Prepare serial twofold dilutions of econazole in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 μ g/mL. b. Each well should contain 100 μ L of the diluted econazole solution. c. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility check).
- 3. Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 μ L of the final inoculum suspension. The final volume in each well will be 200 μ L. b. Seal the plates or place them in a humidified chamber to prevent evaporation. c. Incubate the plates at 35°C for 24-48 hours.
- 4. Reading and Interpreting Results: a. After incubation, examine the plates. The MIC is the lowest concentration of econazole that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the positive growth control. b. A viewing mirror or a



spectrophotometric plate reader (at 490 nm) can be used for more objective endpoint determination.

Visualizations

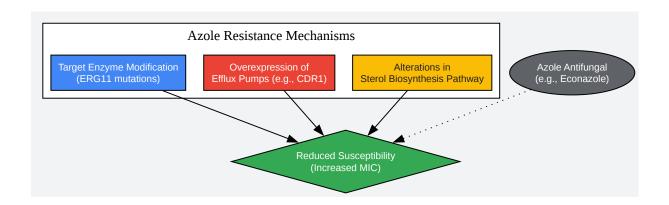
Mechanism of Action of Econazole



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Caption: Mechanism of action of econazole via inhibition of ergosterol synthesis.

Common Mechanisms of Azole Resistance in Fungi

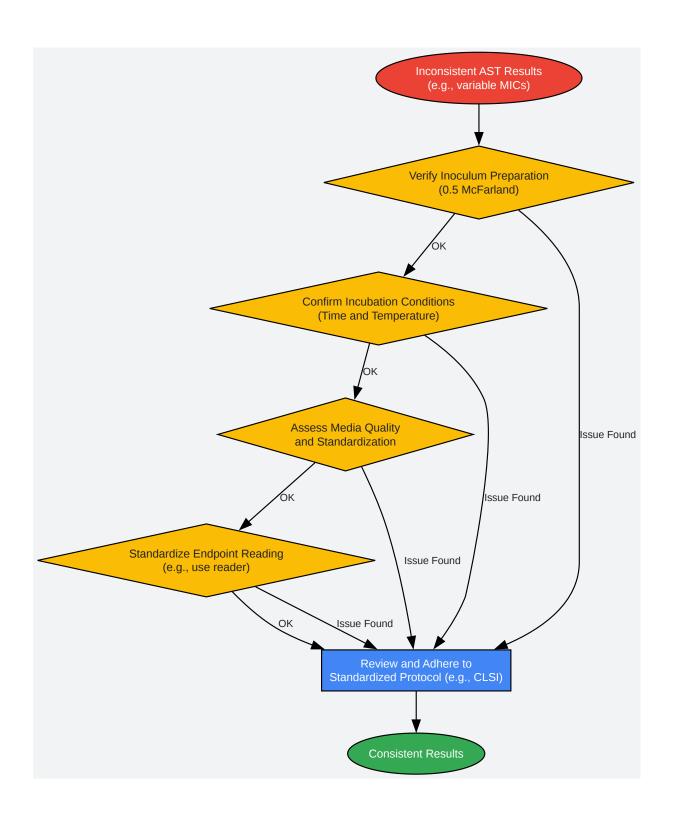


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Caption: Key mechanisms contributing to azole antifungal resistance.

Troubleshooting Workflow for Inconsistent AST Results





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Caption: A logical workflow for troubleshooting inconsistent AST results.



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